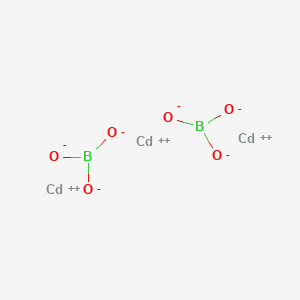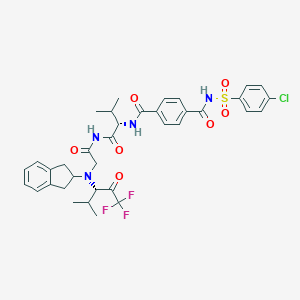
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide
Overview
Description
“4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide” is a chemical compound that contains a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The “tetrahydro” prefix indicates that the compound has four additional hydrogen atoms, implying that the thiophene ring is fully saturated. The “carbohydrazide” suffix suggests that it has a carbohydrazide functional group, which consists of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a saturated benzothiophene ring and a carbohydrazide functional group. The benzothiophene ring is likely to contribute to the compound’s aromaticity and stability, while the carbohydrazide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbohydrazide group, for instance, could undergo reactions typical of carbonyl compounds and hydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a benzothiophene ring could contribute to its lipophilicity, while the carbohydrazide group could enhance its solubility in polar solvents .Scientific Research Applications
Anti-corrosion Agents
This compound has been used in the synthesis of azo dyes incorporated with 4,5,6,7-tetrahydro-1,3-benzothiazole, which serve as anti-corrosive agents protecting mild steel from acidic corrosion. The efficiency of these dyes as inhibitors has been studied through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy .
Antifungal and Antibacterial Activities
Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene have been evaluated for their potential in treating various strains of fungi and bacteria, indicating its significance in developing new antimicrobial agents .
Chemoselective Extraction
The structural core of this compound has found application in constructing bicyclic fused triazolium ionic liquids. These have been designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .
Synthesis of Carboxylic Acids
It has also been used in the chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related aldehydes using reducing agents .
Molecular Docking Studies
The derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene have been synthesized and subjected to molecular docking studies to explore their potential biological activities .
Apoptosis-Inducing Agents
A multicomponent synthesis involving this compound led to the discovery of new apoptosis-inducing agents. This highlights its role in therapeutic applications targeting programmed cell death .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMUMWHHNFTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354217 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide | |
CAS RN |
135840-47-0 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of complexing 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide with Cadmium (II) and Mercury (II) chloride?
A1: The research aimed to investigate the impact of complexing 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide, a Schiff base ligand, with Cadmium (II) and Mercury (II) chloride. This complexation led to the formation of new metal complexes with potential antimicrobial properties. The study characterized these complexes using various techniques like elemental analysis, molar conductance, and spectroscopic methods (UV-Vis, FT-IR, 1H NMR). The study found that these complexes exhibited antimicrobial activity against drug-resistant bacteria, particularly Extended Spectrum β-Lactamase and Metallo β-Lactamase producing pathogens []. This finding suggests that these complexes could potentially be used in treating infections caused by drug-resistant bacteria.
Q2: What structural information about the synthesized complexes was revealed by the spectral characterization?
A2: The spectral data provided crucial insights into the structure of the synthesized complexes. The study utilized UV-Vis, FT-IR, and 1H NMR spectroscopy to understand the coordination and geometry of the complexes. The analysis of the spectra indicated a 1:1 stoichiometry for the metal:ligand ratio in the complexes. Furthermore, the spectral data suggested a tetrahedral geometry for these complexes []. This structural information is essential to understand the stability and potential interactions of these complexes in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















